Bafilomycin D

V-ATPase Autophagy Cell Biology

Bafilomycin D is a 16-membered macrolide antibiotic belonging to the bafilomycin class, produced by various Streptomyces species. It is a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase) and possesses a distinct molecular formula of C₃₅H₅₆O₈ with a molecular weight of 604.81.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
Cat. No. B10764829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycin D
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C
InChIInChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12?,16-15+,21-13-,22-18+,30-19-/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1
InChIKeyZKOTUWJMGBWBEO-VQOMEHHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bafilomycin D: A Structurally Defined Macrolide V-ATPase Inhibitor for Targeted Research and Bioprospecting


Bafilomycin D is a 16-membered macrolide antibiotic belonging to the bafilomycin class, produced by various Streptomyces species [1]. It is a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase) and possesses a distinct molecular formula of C₃₅H₅₆O₈ with a molecular weight of 604.81 [2]. The compound demonstrates antimicrobial, antifungal, insecticidal, herbicidal, and cytotoxic activities, making it a valuable tool in cell biology, oncology, and infectious disease research .

Procurement Consideration: Why Substituting Bafilomycin D with Other Bafilomycins or Macrolides May Compromise Experimental Validity


The bafilomycin class exhibits significant variation in V-ATPase inhibitory potency and selectivity, as well as divergent off-target activities, making generic substitution scientifically unsound. Bafilomycin A1, while more potent, is also more cytotoxic and lacks the moderate potency of D, which can be advantageous in assays requiring a reduced cytotoxic window [1]. Bafilomycin C1 exhibits off-target inhibition of Na⁺,K⁺-ATPase at micromolar concentrations (Ki = 11 μM), a property not reported for Bafilomycin D [2]. Structurally related 16-membered macrolides like PC-766B differ in their primary mechanism, acting as angiogenesis inhibitors with weak Na⁺,K⁺-ATPase inhibition, rendering them unsuitable for V-ATPase-focused research [3]. Therefore, the specific substitution pattern on the bafilomycin core directly dictates both target engagement and biological profile, necessitating precise compound selection.

Quantitative Differentiation of Bafilomycin D: Evidence-Based Comparisons with Analogs


V-ATPase Inhibitory Potency of Bafilomycin D Compared to Bafilomycin A1

Bafilomycin D inhibits vacuolar H⁺-ATPase (V-ATPase) from the fungus Neurospora crassa with an IC₅₀ of approximately 2 nM . In a head-to-head comparison of bafilomycins A1, B1, C1, and D in a Helicobacter pylori vacuolization assay, Bafilomycin A1 displayed the highest activity, followed by B1, C1, and then D, establishing a clear potency hierarchy [1].

V-ATPase Autophagy Cell Biology Oncology

Antifungal Activity Spectrum and Potency of Bafilomycin D Relative to Bafilomycin A1

Bafilomycin D demonstrates distinct antifungal activity compared to Bafilomycin A1. Against the rice blast fungus Pyricularia oryzae, Bafilomycin D exhibits an MIC of 125 µg/mL, whereas Bafilomycin A1 is more potent with an MIC of 16 µg/mL [1]. However, against Botrytis cinerea, Bafilomycin D (MIC = 125 µg/mL) is more potent than Bafilomycin A1 (MIC = 250 µg/mL) [1].

Antifungal Phytopathology Microbiology Natural Products

Selectivity Profile: Bafilomycin D Lacks Na⁺,K⁺-ATPase Off-Target Activity

Bafilomycin C1 is reported to inhibit the enzymatic activity of Na⁺,K⁺-ATPase with a Ki value of 11 μmol/L [1]. In contrast, Bafilomycin D is characterized as a specific V-ATPase inhibitor without documented inhibitory activity against P-type ATPases such as Na⁺,K⁺-ATPase .

V-ATPase Selectivity Pharmacology Cell Biology

Differentiation from PC-766B: Divergent Primary Mechanisms

PC-766B, a structurally related 16-membered bafilomycin-class macrolide, exhibits potent anti-angiogenic activity by inhibiting VEGF-stimulated endothelial cell migration [1]. It also demonstrates weak inhibitory activity against Na⁺,K⁺-ATPase in vitro [1]. In contrast, Bafilomycin D's primary mechanism is direct, nanomolar inhibition of V-ATPase, with no reported anti-angiogenic or Na⁺,K⁺-ATPase activity .

Angiogenesis V-ATPase Cancer Research Selectivity

Target Applications of Bafilomycin D in Basic and Translational Research


Autophagy and Lysosomal Function Studies Requiring Moderate V-ATPase Inhibition

Researchers investigating autophagy flux or lysosomal acidification in sensitive cell lines may prefer Bafilomycin D due to its lower V-ATPase inhibitory potency compared to Bafilomycin A1 [3]. This can mitigate the rapid induction of cytotoxicity or apoptosis often observed with more potent analogs, allowing for longer-term mechanistic studies [3]. Bafilomycin D is specifically used to block autophagosome-lysosome fusion by disrupting the proton gradient necessary for lysosomal enzyme activity .

Antifungal Research Targeting Botrytis cinerea and Phytopathogen Screening

Bafilomycin D demonstrates superior in vitro antifungal activity against Botrytis cinerea (MIC = 125 µg/mL) compared to Bafilomycin A1 (MIC = 250 µg/mL) [3]. This makes Bafilomycin D a more suitable lead compound or tool for research focused on gray mold disease and related necrotrophic fungal pathogens. Its distinct species-specific potency profile supports its use in antifungal discovery programs and phytopathology studies [3].

V-ATPase-Specific Cellular Assays Requiring Minimal P-Type ATPase Interference

For experiments designed to isolate V-ATPase function, Bafilomycin D offers a selectivity advantage over Bafilomycin C1, which is known to inhibit Na⁺,K⁺-ATPase (Ki = 11 μM) [3]. The absence of reported P-type ATPase off-target activity for Bafilomycin D ensures that observed cellular phenotypes, such as changes in endosomal pH or vesicular trafficking, can be more confidently attributed to V-ATPase inhibition alone .

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